molecular formula C16H18N2O4 B14399479 9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one CAS No. 88129-41-3

9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one

Cat. No.: B14399479
CAS No.: 88129-41-3
M. Wt: 302.32 g/mol
InChI Key: VHLAMPVEYRVYLX-UHFFFAOYSA-N
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Description

9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and methoxylation reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, each with unique properties.

Scientific Research Applications

9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with psychoactive properties.

    Harmaline: Known for its use in traditional medicine and psychoactive effects.

    Norharmane: Studied for its potential anticancer properties.

Uniqueness

9-Methyl-3-(trimethoxymethyl)-2,9-dihydro-1H-beta-carbolin-1-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

88129-41-3

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

9-methyl-3-(trimethoxymethyl)-2H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C16H18N2O4/c1-18-12-8-6-5-7-10(12)11-9-13(17-15(19)14(11)18)16(20-2,21-3)22-4/h5-9H,1-4H3,(H,17,19)

InChI Key

VHLAMPVEYRVYLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NC(=C3)C(OC)(OC)OC

Origin of Product

United States

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